molecular formula C9H11N3O3 B11780771 6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid

6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid

Cat. No.: B11780771
M. Wt: 209.20 g/mol
InChI Key: JJKPWNNUQKFVKJ-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core This compound is of interest due to its potential biological activities and its structural similarity to other bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable pyrimidine derivative, the compound can be synthesized through a series of condensation and cyclization reactions. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and equipment to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity .

Scientific Research Applications

6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid is unique due to its specific structural arrangement, which allows for diverse chemical modifications and potential biological activities. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

6-methyl-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C9H11N3O3/c1-4-2-5-6(10-3-4)11-7(9(14)15)12-8(5)13/h4H,2-3H2,1H3,(H,14,15)(H2,10,11,12,13)

InChI Key

JJKPWNNUQKFVKJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(NC1)N=C(NC2=O)C(=O)O

Origin of Product

United States

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